REACTION_CXSMILES
|
[CH:1]1[CH2:5][CH:4]=[CH:3][CH:2]=1.[CH2:6]([C:8]([CH2:10][CH3:11])=O)[CH3:7].N1CCCC1>CO.CCOCC.O>[CH2:6]([C:8]([CH2:10][CH3:11])=[C:2]1[CH:1]=[CH:5][CH:4]=[CH:3]1)[CH3:7]
|
Name
|
|
Quantity
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22 g
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Type
|
reactant
|
Smiles
|
C1=CC=CC1
|
Name
|
|
Quantity
|
36 mL
|
Type
|
reactant
|
Smiles
|
C(C)C(=O)CC
|
Name
|
|
Quantity
|
28 mL
|
Type
|
reactant
|
Smiles
|
N1CCCC1
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
CO
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring at room temperature for one night
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
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CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a saturated saline solution, then dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
From the filtrate, the solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain a liquid
|
Type
|
DISTILLATION
|
Details
|
The liquid was subjected to vacuum distillation (78-83° C./4 mmHg)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C(=C1C=CC=C1)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 271.94 mmol | |
AMOUNT: MASS | 36.5 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 81.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |